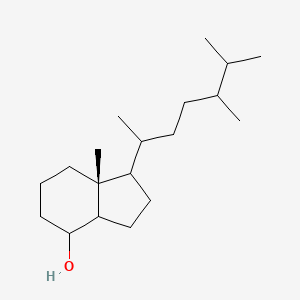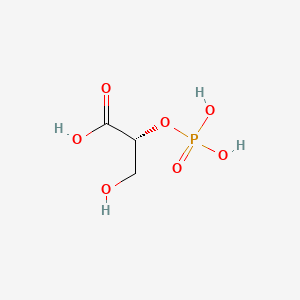
Propyl 3-amino-4-chlorobenzoate
Vue d'ensemble
Description
Propyl 3-amino-4-chlorobenzoate is an organic compound that belongs to the class of amino benzoates. The compound is widely used in scientific research and has various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Propyl 3-amino-4-chlorobenzoate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes. The compound is also known to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
Propyl 3-amino-4-chlorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. The compound is also known to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 3-amino-4-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. The compound is also stable and has a long shelf life. However, there are some limitations to its use. It can be toxic to certain cell lines and may interfere with certain assays.
Orientations Futures
There are several future directions for the use of Propyl 3-amino-4-chlorobenzoate in scientific research. One area of interest is the development of new drugs based on the compound. Another area of research is the use of the compound as a fluorescent probe for the detection of enzymes. Additionally, there is potential for the compound to be used in the development of new diagnostic tools for certain diseases.
Conclusion:
Propyl 3-amino-4-chlorobenzoate is an important compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has various applications in the field of biochemistry and pharmacology and has potential for the development of new drugs and diagnostic tools.
Applications De Recherche Scientifique
Propyl 3-amino-4-chlorobenzoate has various applications in scientific research. It is used as a reagent in the synthesis of various compounds and as a building block in the design of novel drugs. The compound is also used as a fluorescent probe for the detection of enzymes and as a substrate for enzyme assays.
Propriétés
IUPAC Name |
propyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVVDUAIWCUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-amino-4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)




![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)







